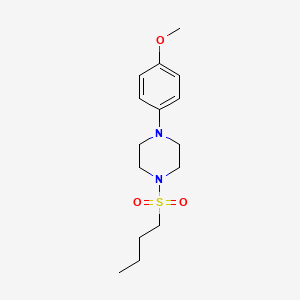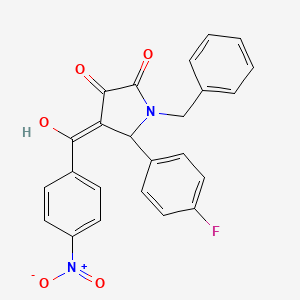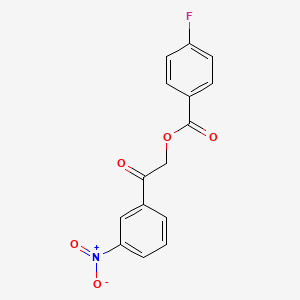
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are designed to target specific enzymes involved in the immune response. In
Mechanism of Action
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. By blocking these enzymes, this compound reduces the production of cytokines, which are responsible for inflammation and immune system activation. This leads to a reduction in inflammation and an overall suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the number of immune cells such as T cells and B cells, which are involved in the immune response. This compound has been shown to be effective in reducing the symptoms of autoimmune diseases such as joint pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, which makes it an effective tool for studying the immune response. It is also available in a pure form, which allows for accurate dosing and reproducible results. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on the immune system can be complex and difficult to interpret.
Future Directions
There are several future directions for the study of N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new JAK inhibitors with improved selectivity and potency. Another area of research is the combination of this compound with other drugs to enhance its therapeutic effects. This compound has also been studied for its potential in treating other diseases such as multiple sclerosis and lupus. Further research is needed to fully understand the potential of this compound in these areas.
Synthesis Methods
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with ethyl hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with ethyl chloroformate to give the desired pyrazole carboxamide. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by blocking the activity of JAK enzymes. This compound has also been studied for its potential in treating certain types of cancer and viral infections.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-4-17-6-5-11(16-17)12(18)15-13-10(7-14)8(2)9(3)19-13/h5-6H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUYYWWPGJOKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5366114.png)

![6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)

![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)

![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)